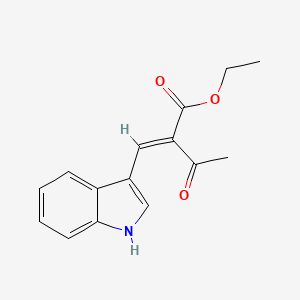
ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate, also known as ethyl 2-(1H-indol-3-yl)-3-oxobut-2-enoate, is a synthetic compound commonly used in scientific research. This compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been used in various scientific studies due to its unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain hormones. It has also been suggested that this compound may interact with cellular signaling pathways, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various bioactive compounds. Additionally, this compound has been shown to have various biological effects, making it a useful tool in scientific research.
One limitation of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling this compound.
Orientations Futures
There are several future directions for research involving ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One potential direction is the synthesis of novel indole-based compounds with potential anticancer activity. Another potential direction is the investigation of the mechanism of action of this compound. Additionally, the potential use of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate as a therapeutic agent for various diseases should be explored.
Conclusion:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been extensively used in scientific research. This compound has been shown to have various biological effects, making it a useful tool in scientific research. The potential use of this compound as a therapeutic agent for various diseases should be further explored.
Méthodes De Synthèse
There are several methods to synthesize ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One of the most common methods involves the reaction between ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate acetoacetate and indole-3-carboxaldehyde in the presence of a base catalyst. This reaction results in the formation of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate with a high yield.
Applications De Recherche Scientifique
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been extensively used in scientific research due to its unique properties. This compound has been used as a precursor in the synthesis of various bioactive compounds. It has been used as a starting material in the synthesis of indole-based compounds with potential anticancer activity.
Propriétés
IUPAC Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYONOZRZQUFGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)

![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)

![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)